molecular formula C8H12ClN3O2 B6354437 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione CAS No. 179756-87-7

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Cat. No. B6354437
CAS RN: 179756-87-7
M. Wt: 217.65 g/mol
InChI Key: ZVQJGCWRNIVFKV-UHFFFAOYSA-N
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Description

“2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione” is a derivative of 1,2,4-triazine . Triazines are a class of nitrogen-containing heterocycles . They have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens . The three isomers of triazine are distinguished by the positions of their nitrogen atoms, and are referred to as 1,2,3-triazine, 1,2,4-triazine, and 1,3,5-triazine .


Synthesis Analysis

The synthesis of triazine derivatives often involves the use of cyanuric chloride . A range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines can be prepared from cyanuric chloride via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds . The complete range of 2,4,6-trisubstituted-1,3,5-triazines can be obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen, and sulfur-centered nucleophiles .


Molecular Structure Analysis

The molecular structure of “2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione” would be similar to other 1,2,4-triazine derivatives. The triazines have a planar six-membered benzene-like ring but with three carbons replaced by nitrogens .


Chemical Reactions Analysis

Triazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization . For instance, 2,4-dimethyl-1,2,4-triazine-3,5 (2 H)-dione undergoes acetone-sensitized regioselective cycloaddition to ethyl vinyl ether yielding labile azetidine cycloadducts .

Future Directions

The development and targeted synthesis of azolo [1,2,4]triazines remains highly relevant . In recent years, the number of publications on their synthesis has significantly increased, mainly related to the search for biologically active compounds with respect to known and new infectious agents . Hence, azolo [1,2,4]triazines are promising scaffolds for the formation of compounds with useful biological activity .

properties

IUPAC Name

2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQJGCWRNIVFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=NN(C1=O)CCCCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

Synthesis routes and methods

Procedure details

The compound 4b (7.11 g; 0.056 mol) in DMF (70 ml) is added to a 60% suspension of sodium hydride (2.46 g; 0.062 mol) in DMF (25 ml). After stirring for 2 hours at room temperature, 1-bromo-4-chlorobutane (10.55 g; 0.062 mol) is added and the mixture is kept stirring overnight. After concentrating to dryness under vacuum, the residue is taken up in water (15 ml) and extracted with ethyl ether (2×50 ml). The organic phases, dried (Na2SO4) and concentrated to dryness under vacuum, give the oily compound 4c.
Quantity
7.11 g
Type
reactant
Reaction Step One
[Compound]
Name
suspension
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2.46 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
10.55 g
Type
reactant
Reaction Step Two

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